1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound recognized for its structural characteristics and significant implications in organic synthesis and neurochemical research. It is classified as a tetrahydropyridine derivative, which is a cyclic compound containing nitrogen in the ring structure. This compound is notable for its potential applications in understanding neurodegenerative diseases, particularly Parkinson's disease.
The synthesis of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following methods:
The synthesis process may include steps such as:
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride has a unique molecular structure characterized by:
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride can participate in several chemical reactions:
The reactions typically require specific conditions such as temperature control and inert atmospheres to prevent side reactions. The products formed are valuable intermediates in organic synthesis .
The mechanism of action for 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its role in neurochemical pathways. While this specific compound does not exhibit direct neurotoxic effects like its analog 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), it serves as a precursor in studies investigating dopamine-related pathways and neurodegeneration.
Upon entering biological systems:
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is typically characterized by:
The chemical properties include:
Relevant data on melting point and boiling point are often provided by suppliers but generally fall within typical ranges for similar compounds.
The primary applications of 1-methyl-1,2,3,6-tetrahydropyridine hydrochloride include:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induces irreversible parkinsonism in humans and primates by selectively destroying dopaminergic neurons in the substantia nigra pars compacta (SNpc). This neurotoxicity replicates the motor features of Parkinson’s disease (PD), including bradykinesia, rigidity, and tremor, as confirmed by pathological examinations showing Lewy body-like inclusions and nigral cell loss [1] [2]. The core mechanism involves mitochondrial dysfunction, where the metabolite MPP⁺ inhibits mitochondrial Complex I of the electron transport chain. This disrupts ATP synthesis, increases reactive oxygen species (ROS), and triggers apoptotic cascades [3] [7].
Notably, the nigrostriatal pathway (SNpc to striatum) exhibits greater vulnerability than the mesolimbic pathway (ventral tegmental area to nucleus accumbens). Differential oxidative stress responses underlie this selectivity: the nigrostriatal system shows elevated lipid peroxidation and glutathione depletion, while the mesolimbic pathway upregulates copper-zinc superoxide dismutase (CuZnSOD), enhancing antioxidant defense [10]. Additionally, SNpc neurons lack calcium-buffering protein calbindin, increasing susceptibility to MPP⁺-induced excitotoxicity [2] [7].
Table 1: Key Neurotoxic Mechanisms of MPTP/MPP⁺
Target | Effect | Consequence |
---|---|---|
Mitochondrial Complex I | Persistent inhibition | ATP depletion, energy failure |
Dopamine transporter | Concentrative accumulation in DA neurons | Selective neuronal toxicity |
Iron homeostasis | Altered iron metabolism in SNpc | Fenton reaction, hydroxyl radical formation |
Glutamate uptake | Impaired astrocytic clearance | Excitotoxicity via NMDA receptors |
MPTP itself is non-toxic but requires bioactivation to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺). This conversion occurs via a two-step oxidation catalyzed by monoamine oxidase-B (MAO-B), predominantly localized in astrocytes [2] [3]. First, MPTP is oxidized to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which spontaneously dehydrogenates to MPP⁺. The critical role of MAO-B is demonstrated by the neuroprotection offered by MAO-B inhibitors (e.g., selegiline), which block this conversion [3] [9].
Kinetic studies show MAO-B exhibits high affinity for MPTP, with metabolic rates influenced by regional enzyme density. Notably, MPTP’s lipophilicity facilitates blood-brain barrier penetration, allowing rapid astrocytic uptake and metabolism. MPP⁺ is then released into the extracellular space via an unidentified transporter, becoming available for neuronal uptake [3] [4].
Table 2: MAO-B-Dependent Metabolism of MPTP
Step | Reaction | Site | Inhibitor |
---|---|---|---|
1. Oxidation | MPTP → MPDP⁺ (dihydropyridinium) | Astrocytes | Selegiline |
2. Dehydrogenation | MPDP⁺ → MPP⁺ (pyridinium cation) | Extracellular space | Non-enzymatic |
MPP⁺ enters dopaminergic neurons exclusively via the dopamine transporter (DAT), a plasma membrane symporter that normally recaptures synaptic dopamine. Autoradiography and competitive inhibition assays confirm MPP⁺ shares the DAT uptake system, with a Km of 170 nM in rat striatum—similar to dopamine’s affinity [4]. This specificity explains why neurons in the SNpc and ventral tegmental area (VTA) are primary targets, whereas glia and other neuronal populations remain unaffected.
Crucially, DAT density dictates regional vulnerability. The striatum exhibits 2.6-fold higher DAT expression than the nucleus accumbens, correlating with greater MPP⁺ accumulation and dopamine depletion in the striatum [4] [10]. Pharmacological DAT blockade (e.g., mazindol) prevents MPP⁺ uptake and nigral degeneration in vivo [4]. Once intracellular, MPP⁺ undergoes Nernstian distribution: it accumulates in mitochondria due to the transmembrane potential, reaching concentrations 10-fold higher than in cytosol, which amplifies Complex I inhibition [3] [4].
Table 3: DAT-Mediated Uptake in Dopaminergic Pathways
Pathway | DAT Density | MPP⁺ Uptake (Vₘₐₓ) | DA Depletion after MPTP |
---|---|---|---|
Nigrostriatal | High | 2.0 nmol/g tissue/min | 70–90% |
Mesolimbic | Moderate | 0.1 nmol/g tissue/min | ≤36% |
MPTP toxicity extends beyond acute energy failure to chronic PD-like pathophysiology. MPP⁺ enhances α-synuclein expression and promotes its aggregation in vitro, while also inducing Tau phosphorylation at Ser262. These modifications destabilize microtubules and impair axonal transport, contributing to neuronal dysfunction [6]. Furthermore, MPTP disrupts metallostasis, elevating iron levels in the SNpc. Iron catalyzes Fenton reactions, converting H₂O₂ to hydroxyl radicals that oxidize lipids and proteins. Elevated iron parallels decreased glutathione, compromising antioxidant capacity [7] [10].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5